molecular formula C16H20N4O2S B2872094 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1797225-82-1

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2872094
CAS No.: 1797225-82-1
M. Wt: 332.42
InChI Key: ZTPMLHSAEKULFR-UHFFFAOYSA-N
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Description

N-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopropyl and pyridin-2-yl groups, linked via an ethyl chain to a cyclopropanesulfonamide moiety. The cyclopropyl groups enhance metabolic stability, while the pyridinyl substituent may contribute to π-π stacking interactions in target binding.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-23(22,13-6-7-13)18-9-10-20-16(12-4-5-12)11-15(19-20)14-3-1-2-8-17-14/h1-3,8,11-13,18H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPMLHSAEKULFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituents : The pyridin-2-yl group in the target contrasts with the trifluoromethyl group in ’s compound, which increases electronegativity and may alter target selectivity.
  • Linker and Sulfonamide : The ethyl linker in the target differs from the cyclopentyl () or acetamide () linkers, impacting conformational flexibility and binding pocket compatibility.

Similar Compounds :

  • : Uses HATU/DIEA-mediated coupling, Lawesson’s reagent for thiolation, and mercury(II) trifluoroacetate for cyclization .
  • : Relies on atropisomer synthesis with 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, emphasizing stereochemical control .
  • : Employs HBTU for amide bond formation between pyridazinone-pyrrolidine intermediates and cyclopropylamine .

Advantages of Target Synthesis :
Simpler pyrazole core likely reduces reliance on toxic reagents (e.g., mercury in ) and complex purification steps.

Pharmacological and Pharmacokinetic Implications

  • Metabolic Stability : The cyclopropane sulfonamide and pyridinyl groups in the target may enhance metabolic resistance compared to ’s trifluoromethyl-pyrazole, which could undergo oxidative defluorination.
  • Binding Affinity : The pyridinyl group’s planar structure may favor interactions with aromatic residues in enzyme active sites, contrasting with the bulkier indazole () or imidazo-pyrrolo-pyrazine () systems.
  • Solubility: The target’s lower molecular weight (~319 vs.

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